molecular formula 384.48 B608513 LEI105 CAS No. 1800327-36-9

LEI105

货号: B608513
CAS 编号: 1800327-36-9
分子量: 0.0
InChI 键: XDHONXIOZAUYDB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LEI105 是一种合成的有机化合物,以其对二酰基甘油脂肪酶 α 和二酰基甘油脂肪酶 β 的强效、高选择性和可逆性抑制而闻名。 这些酶在内源性大麻素 2-花生四烯酸甘油酯的生物合成中至关重要,2-花生四烯酸甘油酯在各种生理过程中起着重要作用 .

准备方法

合成路线和反应条件

LEI105 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。关键步骤包括:

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

化学反应分析

反应类型

LEI105 经历各种化学反应,包括:

常用试剂和条件

主要产品

科学研究应用

Chemical Properties and Mechanism of Action

LEI105 is characterized as a reversible covalent inhibitor that selectively modulates the activity of DAGL enzymes, which are crucial in the metabolism of endocannabinoids. The compound exhibits a high degree of selectivity, showing minimal interaction with other proteins in the endocannabinoid system, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) .

Key Mechanism Insights:

  • Inhibition Potency : this compound demonstrates a pIC50 value of approximately 8.5 for DAGL-α, making it significantly more potent than its predecessor, LEI104 .
  • Selectivity : Comparative chemoproteomics studies indicate that this compound does not affect other enzymes involved in endocannabinoid metabolism, allowing for targeted investigations into DAGL function without off-target effects .

Applications in Neuroscience

This compound has been primarily studied for its effects on synaptic plasticity and neuronal signaling. The compound's ability to modulate levels of 2-arachidonoylglycerol (2-AG), an important endocannabinoid, has implications for understanding various neurological conditions.

Case Studies:

  • Hippocampal Slice Models : Research has shown that this compound can reduce cannabinoid receptor-dependent short-term synaptic plasticity in hippocampal slices. This suggests potential applications in studying synaptic transmission and plasticity mechanisms .
  • Neuronal Cell Lines : In experiments using Neuro2A cells, this compound was found to concentration-dependently reduce 2-AG levels without affecting anandamide levels, indicating its specificity in modulating endocannabinoid signaling pathways .

Potential Therapeutic Implications

The selective inhibition of DAGLs by this compound opens avenues for therapeutic interventions in various neurological disorders where endocannabinoid signaling is disrupted.

Therapeutic Areas:

  • Neurodegenerative Diseases : Given its effects on synaptic plasticity, this compound could be explored as a treatment option for conditions like Alzheimer's disease or multiple sclerosis, where altered endocannabinoid signaling is implicated.
  • Pain Management : By modulating lipid signaling networks, this compound may offer new strategies for managing pain through its influence on cannabinoid receptors .

Data Summary Table

Application AreaObservations/FindingsReferences
Synaptic PlasticityReduced short-term synaptic plasticity in hippocampal slices
Neuronal Cell SignalingConcentration-dependent reduction of 2-AG without affecting anandamide levels
Neurodegenerative DiseasesPotential for therapeutic use in Alzheimer's and MS
Pain ManagementModulation of cannabinoid receptor activity

作用机制

LEI105 通过选择性抑制二酰基甘油脂肪酶 α 和二酰基甘油脂肪酶 β 发挥其作用。这些酶参与 2-花生四烯酸甘油酯的产生,2-花生四烯酸甘油酯是一种关键的内源性大麻素。通过抑制这些酶,this compound 调节 2-花生四烯酸甘油酯的水平,影响各种生理过程。 抑制是可逆的,允许对酶活性进行控制调节 .

相似化合物的比较

类似化合物

LEI105 的独特性

This compound 由于其对二酰基甘油脂肪酶 α 和二酰基甘油脂肪酶 β 的高选择性和可逆性抑制而脱颖而出。 这使其成为研究这些酶在各种生物学过程中的特定作用的宝贵工具 .

属性

CAS 编号

1800327-36-9

分子式

384.48

分子量

0.0

IUPAC 名称

1-[6-(4-methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one

InChI

InChI=1S/C25H24N2O2/c1-18-12-14-20(15-13-18)21-16-23-24(26-17-21)27-25(29-23)22(28)11-7-3-6-10-19-8-4-2-5-9-19/h2,4-5,8-9,12-17H,3,6-7,10-11H2,1H3

InChI 键

XDHONXIOZAUYDB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC3=C(N=C2)N=C(O3)C(=O)CCCCCC4=CC=CC=C4

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

LEI105;  LEI-105;  LEI 105; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LEI105
Reactant of Route 2
LEI105
Reactant of Route 3
Reactant of Route 3
LEI105
Reactant of Route 4
Reactant of Route 4
LEI105
Reactant of Route 5
Reactant of Route 5
LEI105
Reactant of Route 6
Reactant of Route 6
LEI105

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。